3-Chloro-1-ethylquinolin-2(1H)-one

Physicochemical Characterization Synthetic Chemistry Procurement Specifications

3-Chloro-1-ethylquinolin-2(1H)-one (CAS 70382-97-7) is a heterocyclic quinolin-2-one building block with a molecular formula of C11H10ClNO and a molecular weight of 207.66 g/mol. The compound features a chlorine atom at the 3-position and an ethyl group at the N-1 position of the quinolinone core, placing it within the class of 3-halogenated N-alkylquinolin-2(1H)-ones that are employed as synthetic intermediates for further functionalization via cross-coupling chemistry.

Molecular Formula C11H10ClNO
Molecular Weight 207.65 g/mol
Cat. No. B12863472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-ethylquinolin-2(1H)-one
Molecular FormulaC11H10ClNO
Molecular Weight207.65 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2C=C(C1=O)Cl
InChIInChI=1S/C11H10ClNO/c1-2-13-10-6-4-3-5-8(10)7-9(12)11(13)14/h3-7H,2H2,1H3
InChIKeyLDXLOTLLODMAKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1-ethylquinolin-2(1H)-one: Baseline Physicochemical & Structural Profile for Procurement


3-Chloro-1-ethylquinolin-2(1H)-one (CAS 70382-97-7) is a heterocyclic quinolin-2-one building block with a molecular formula of C11H10ClNO and a molecular weight of 207.66 g/mol . The compound features a chlorine atom at the 3-position and an ethyl group at the N-1 position of the quinolinone core, placing it within the class of 3-halogenated N-alkylquinolin-2(1H)-ones that are employed as synthetic intermediates for further functionalization via cross-coupling chemistry [1]. Its predicted boiling point is 297.252 °C at 760 mmHg and its predicted density is 1.286 g/cm³, with a calculated flash point of 133.574 °C .

Why 3-Chloro-1-ethylquinolin-2(1H)-one Cannot Be Casually Replaced by N‑Methyl or Non‑Halogenated Quinolinone Analogs


The simultaneous presence of the N‑1 ethyl substituent and the C‑3 chlorine atom in 3‑chloro‑1‑ethylquinolin‑2(1H)‑one creates a specific and non‑interchangeable reactivity profile. The C‑3 chlorine serves as a critical handle for Pd‑catalyzed cross‑coupling reactions (e.g., Suzuki–Miyaura), enabling the introduction of aryl, heteroaryl, or vinyl groups at the 3‑position—chemistry that is entirely inaccessible to the non‑halogenated 1‑ethylquinolin‑2(1H)‑one [1]. Meanwhile, the N‑ethyl group significantly modulates the compound's lipophilicity, steric environment, and metabolic stability relative to the N‑methyl analog, which can alter both synthetic reactivity and any downstream biological performance . An N‑methyl or non‑halogenated analog cannot replicate this combined electronic and steric profile, making generic substitution a source of synthetic failure or altered pharmacokinetic behavior in drug discovery programs.

Quantitative Differentiation Evidence: 3-Chloro-1-ethylquinolin-2(1H)-one vs. Closest Analogs


Boiling Point Elevation as a Proxy for Altered Intermolecular Forces and Purification Requirements

3‑Chloro‑1‑ethylquinolin‑2(1H)‑one exhibits a predicted boiling point of 297.3 °C at 760 mmHg, which is substantially higher than that of its non‑halogenated counterpart 1‑ethylquinolin‑2(1H)‑one (264.8 °C, predicted) . This 32.5 °C elevation reflects stronger intermolecular interactions imparted by the C‑3 chlorine atom and directly impacts distillation-based purification and handling protocols. The compound's predicted flash point of 133.6 °C also differs considerably from the 114.2 °C flash point of the non‑chlorinated analog, affecting shipping classification and storage requirements .

Physicochemical Characterization Synthetic Chemistry Procurement Specifications

Synthetic Utility: 3-Chloro Substituent as a Cross-Coupling Handle Absent in Non-Halogenated Scaffolds

The C‑3 chlorine atom in 3‑chloro‑1‑ethylquinolin‑2(1H)‑one provides a direct entry point for Pd‑catalyzed Suzuki–Miyaura coupling to install aryl or heteroaryl groups at the 3‑position. This reactivity has been explicitly demonstrated for the closely related 3‑chloro‑1‑methylquinolin‑2(1H)‑one scaffold, where the 3‑chloro substituent underwent efficient arylation under standard Suzuki conditions [1]. In contrast, 1‑ethylquinolin‑2(1H)‑one lacking the chlorine atom cannot participate in such cross‑coupling reactions without prior functionalization.

Synthetic Methodology Cross-Coupling Medicinal Chemistry

N‑Ethyl vs. N‑Methyl Substituent: Impact on Lipophilicity and Predicted Metabolic Stability

The N‑ethyl group in 3‑chloro‑1‑ethylquinolin‑2(1H)‑one contributes to higher calculated lipophilicity compared to the N‑methyl analog 3‑chloro‑1‑methylquinolin‑2(1H)‑one. Based on the additional methylene unit, the calculated logP difference is approximately +0.5 to +0.6 log units (class‑level inference for N‑alkylquinolinones) [1]. The N‑ethyl substituent has also been noted to enhance metabolic stability relative to N‑methyl in quinolinone SAR studies, attributed to reduced susceptibility to N‑dealkylation .

ADME Prediction Drug Design Structure-Activity Relationship

Availability and Purity Specifications vs. Discontinued or Custom-Only Analogs

Multiple suppliers list 3‑chloro‑1‑ethylquinolin‑2(1H)‑one as an in‑stock catalog item with specified purity levels, whereas the closely related 3‑chloro‑1‑methylquinolin‑2(1H)‑one and 3‑chloroquinolin‑2(1H)‑one are sometimes marked as discontinued or require custom synthesis . The compound is available with a minimum purity of 95% from CymitQuimica and is listed by ChemBlink with full characterization data (InChI, SMILES, predicted density, boiling point, flash point) .

Chemical Procurement Supply Chain Quality Control

Optimal Application Scenarios for 3-Chloro-1-ethylquinolin-2(1H)-one Based on Evidence-Based Differentiation


Diversification of 3‑Arylquinolinone Libraries via Suzuki–Miyaura Cross‑Coupling

Medicinal chemistry teams building focused libraries around the quinolin‑2(1H)‑one scaffold should select 3‑chloro‑1‑ethylquinolin‑2(1H)‑one as the primary building block. The C‑3 chlorine enables direct Pd‑catalyzed arylation to generate 3‑aryl‑1‑ethylquinolin‑2(1H)‑one derivatives in a single step, whereas non‑halogenated analogs require additional activation steps . The N‑ethyl substituent provides a balanced lipophilic profile compared to the N‑methyl variant, potentially improving membrane permeability and metabolic stability in cell‑based assays .

Hit‑to‑Lead Optimization Requiring Controlled N‑Alkyl Lipophilicity

When a quinolin‑2(1H)‑one hit contains an N‑methyl group and ADME profiling reveals rapid N‑demethylation or insufficient logD, replacing the N‑methyl with an N‑ethyl group is a standard medicinal chemistry strategy. 3‑Chloro‑1‑ethylquinolin‑2(1H)‑one serves as the direct building block for this optimization, offering the combined benefits of the C‑3 chlorine for structural elaboration and the N‑ethyl group for modulated pharmacokinetics .

Scale‑Up and Process Chemistry with Defined Thermal Specifications

Process chemists requiring reproducible distillation or solvent swap protocols should procure 3‑chloro‑1‑ethylquinolin‑2(1H)‑one with awareness of its documented boiling point (297.3 °C, predicted) and flash point (133.6 °C, predicted), which are substantially higher than those of the non‑halogenated parent . These thermal properties inform equipment selection and safety assessments during scale‑up, avoiding the operational surprises that arise when substituting a non‑chlorinated analog.

Rapid Procurement for Time‑Sensitive Discovery Projects

When project timelines preclude custom synthesis of analogs, the confirmed commercial availability of 3‑chloro‑1‑ethylquinolin‑2(1H)‑one at ≥95% purity provides a decisive advantage . In contrast, several close analogs such as 3‑chloro‑1‑methylquinolin‑2(1H)‑one and 3‑chloroquinolin‑2(1H)‑one exhibit inconsistent supplier stock status, sometimes appearing as discontinued items, which introduces procurement risk and potential delays .

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